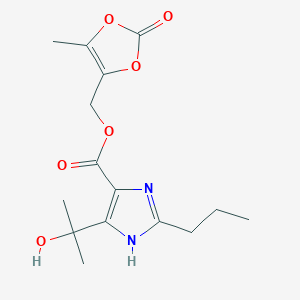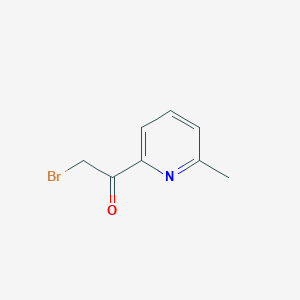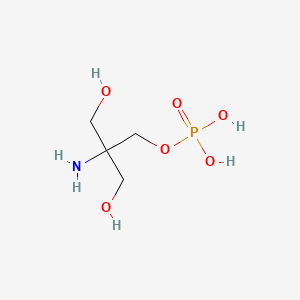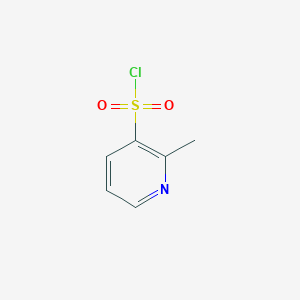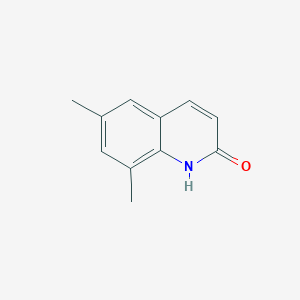
6,8-Dimethylquinolin-2(1H)-one
説明
6,8-Dimethylquinolin-2(1H)-one (6,8-DMQ) is a heterocyclic aromatic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. 6,8-DMQ is a naturally occurring compound found in plants and fungi, and has been found to have a wide range of biological activities. 6,8-DMQ has been studied for its use as a potential therapeutic agent for cancer, inflammation, and other diseases. In addition, 6,8-DMQ has been studied for its potential use as a synthetic intermediate in the production of other compounds.
科学的研究の応用
Alzheimer's Disease Treatment
6,8-Dimethylquinolin-2(1H)-one derivatives, particularly those in the 8-hydroxyquinolines (8HQ) family, have been investigated for their potential in Alzheimer's disease (AD) treatment. For instance, compounds like PBT2, related to this chemical structure, have shown promise in acting as metal chaperones, disaggregating metal-enriched amyloid plaques, and inhibiting Cu/Aβ redox chemistry in AD models. This suggests a potential pathway for neuroprotective and neuroregenerative effects (Kenche et al., 2013).
Chemical Synthesis and Characterization
Studies have focused on synthesizing and characterizing derivatives of 6,8-Dimethylquinolin-2(1H)-one, exploring their complexation properties and structural behavior. For example, research on the synthesis of specific quinoline derivatives and their behavior in different chemical environments provides insights into their potential applications in various fields, including medicinal chemistry (Samy et al., 2018).
Crystallography and Material Science
The crystal structure of quinoline derivatives, such as 2,6-dimethylquinolin-4(1H)-one, has been determined, contributing to our understanding of the molecular arrangement and potential applications in material science. This includes insights into the planarity of the molecule and the angles between different molecular planes, which are crucial for applications in material science and pharmaceuticals (Rajnikant et al., 2003).
Pharmaceutical Development
The chemical structure of 6,8-Dimethylquinolin-2(1H)-one has been investigated in the context of pharmaceutical development, such as in the synthesis of novel compounds with potential medicinal properties. This includes exploring its reactivity and derivative formation, which can lead to the development of new drugs and therapeutic agents (Danikiewicz & Mąkosza, 1991).
Sensor Development and Detection
Derivatives of 6,8-Dimethylquinolin-2(1H)-one have been utilized in developing sensors and detection systems, particularly in identifying and quantifying specific ions or molecules. This application is crucial in environmental monitoring, analytical chemistry, and medical diagnostics. The photophysical properties of such compounds make them suitable for these applications (Bao et al., 2018).
特性
IUPAC Name |
6,8-dimethyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-5-8(2)11-9(6-7)3-4-10(13)12-11/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUCGWFQXJFKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=CC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615754 | |
| Record name | 6,8-Dimethylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethylquinolin-2(1H)-one | |
CAS RN |
54904-39-1 | |
| Record name | 6,8-Dimethyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54904-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dimethylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



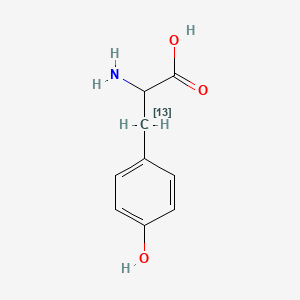
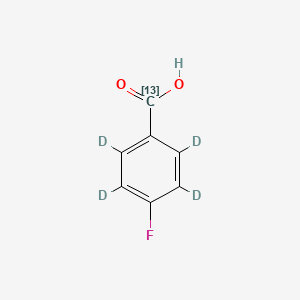

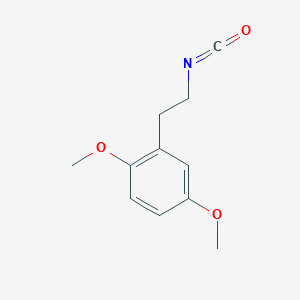
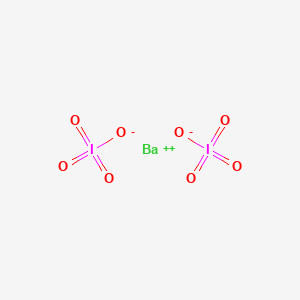
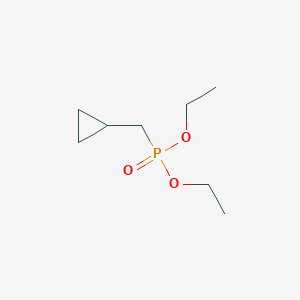
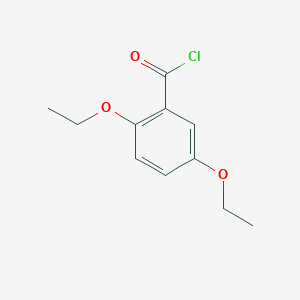
![5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid](/img/structure/B1603637.png)
![2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride](/img/structure/B1603639.png)
